1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound that features multiple functional groups, including methoxy, dioxotetrahydro-pyrrol, and hydrazinecarboximidothioate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the tetrahydro-pyrrol ring through cyclization reactions.
- Introduction of the methoxyphenyl and trimethoxyphenyl groups via substitution reactions.
- Formation of the hydrazinecarboximidothioate moiety through condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development.
Medicine
The compound’s potential medicinal properties could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE: can be compared with other compounds that have similar functional groups or structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H24N4O6S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C22H24N4O6S/c1-29-15-7-5-14(6-8-15)26-19(27)11-18(21(26)28)33-22(23)25-24-12-13-9-16(30-2)20(32-4)17(10-13)31-3/h5-10,12,18H,11H2,1-4H3,(H2,23,25)/b24-12+ |
InChI Key |
ULWFSDNIIPOGME-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)/N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=CC3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.